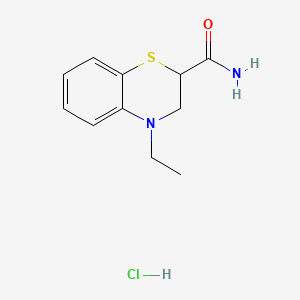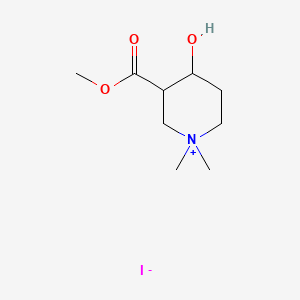
Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide is a chemical compound that belongs to the class of piperidinium salts. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound also features a hydroxy group, a methoxycarbonyl group, and two methyl groups attached to the nitrogen atom. The iodide ion serves as the counterion to balance the charge of the piperidinium cation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide typically involves the following steps:
Formation of the Piperidinium Cation: The piperidinium cation can be synthesized by reacting piperidine with methyl iodide in the presence of a base such as sodium hydroxide. This reaction results in the formation of 1,1-dimethylpiperidinium iodide.
Introduction of the Hydroxy and Methoxycarbonyl Groups: The next step involves the introduction of the hydroxy and methoxycarbonyl groups. This can be achieved through a series of reactions, including esterification and hydroxylation, using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial production may also involve purification steps such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or acetate using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium chloride (NaCl), sodium bromide (NaBr), sodium acetate (NaOAc)
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a hydroxymethyl compound
Substitution: Formation of corresponding piperidinium salts with different anions
Scientific Research Applications
Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other piperidinium derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,2-benzothiazin-2-ide 1,1-dioxide
- Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,2-benzothiazin-2-ide
Uniqueness
Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide is unique due to its specific combination of functional groups and the presence of the iodide ion. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
86343-58-0 |
|---|---|
Molecular Formula |
C9H18INO3 |
Molecular Weight |
315.15 g/mol |
IUPAC Name |
methyl 4-hydroxy-1,1-dimethylpiperidin-1-ium-3-carboxylate;iodide |
InChI |
InChI=1S/C9H18NO3.HI/c1-10(2)5-4-8(11)7(6-10)9(12)13-3;/h7-8,11H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
MFURBUYHNTUGFR-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCC(C(C1)C(=O)OC)O)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



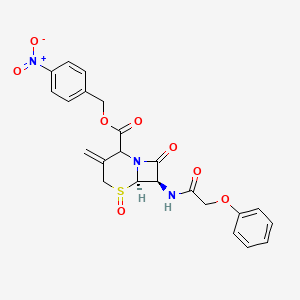
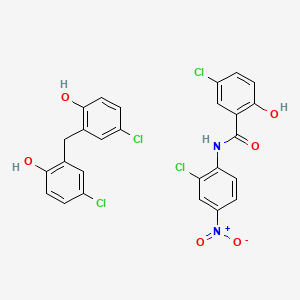
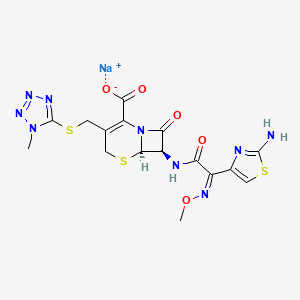
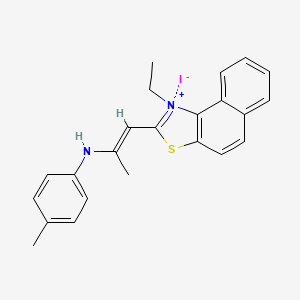
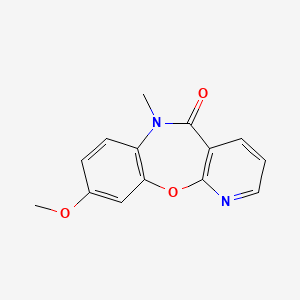
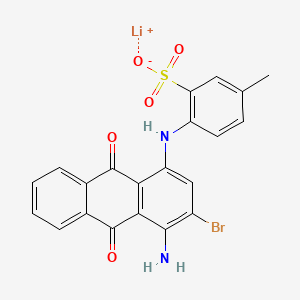
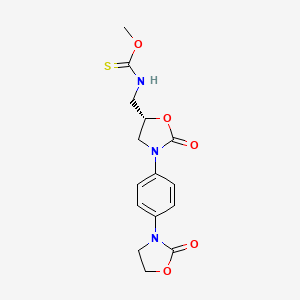
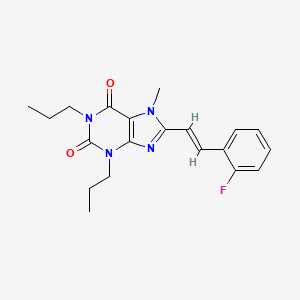
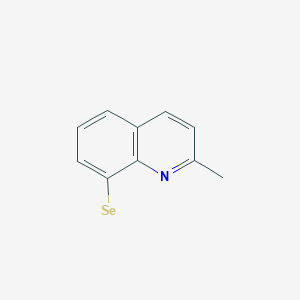
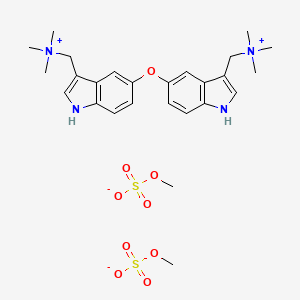
![methyl (1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B12781053.png)
![N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine;(E)-but-2-enedioic acid](/img/structure/B12781061.png)
